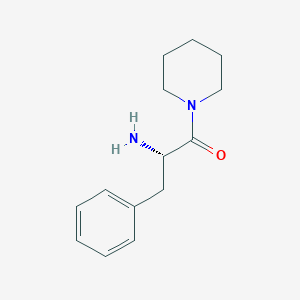

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

Descripción general

Descripción

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one: is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five methylene bridges and one amine bridge. This compound is significant in various fields, including medicinal chemistry, due to its unique structural properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

N-Heterocyclization of Primary Amines with Diols: This method involves the use of a Cp*Ir complex as a catalyst to synthesize piperidines in good to excellent yields.

One-Pot Preparation via Chlorination of Amino Alcohols: This method uses SOCl₂ to chlorinate amino alcohols, avoiding the classical N-protection/O-activation/cyclization/deprotection sequence.

Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation in an alkaline aqueous medium.

Industrial Production Methods:

Hydrogenation of Pyridine: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Modified Birch Reduction: Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Piperidine can undergo oxidation reactions to form N-oxides.

Reduction: It can be reduced to form various substituted piperidines.

Substitution: Piperidine undergoes substitution reactions, such as the formation of N-chloropiperidine upon treatment with calcium hypochlorite.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Calcium hypochlorite, alkyl halides.

Major Products:

N-Oxides: Formed from oxidation reactions.

Substituted Piperidines: Formed from reduction and substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one serves as a versatile building block in organic synthesis. It is utilized in the development of various chemical compounds due to its unique structural features that allow for further functionalization.

Biological Activities

Numerous studies have highlighted the biological significance of piperidine derivatives, including:

- Anticancer Properties : Research indicates that compounds like this compound exhibit cytotoxic effects on cancer cell lines, making them potential candidates for cancer therapy.

- Antiviral and Antimicrobial Activities : The compound has shown promise against various viral and bacterial pathogens, indicating potential therapeutic applications in infectious diseases.

Medical Applications

This compound is recognized for its analgesic properties, particularly in pain management for cancer patients. Its mechanism involves binding to the mu-opioid receptor, leading to the modulation of pain pathways .

Industrial Applications

In the pharmaceutical industry, this compound is used in the production of:

- Analgesics : The compound's high potency makes it suitable for developing pain relief medications.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in pain management and cancer therapy |

| Agrochemicals | Potential use in developing agricultural chemicals |

Mecanismo De Acción

Molecular Targets and Pathways:

Anticancer Mechanism: Piperidine derivatives regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and Smac/DIABLO.

Antimicrobial Mechanism: They disrupt microbial cell membranes and inhibit essential enzymes.

Comparación Con Compuestos Similares

Pyrrolidine: A five-membered ring with one nitrogen atom, used in similar applications but with different reactivity.

Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals.

Uniqueness:

Structural Properties: Piperidine has a unique six-membered ring structure that provides stability and reactivity, making it suitable for various applications.

Biological Activities: Piperidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and analgesic properties.

Actividad Biológica

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, also known as (S)-1-(2-amino-1-oxo-3-phenylpropyl)-piperidine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C14H20N2O, with a molar mass of 232.32 g/mol. It has a density of 1.106 g/cm³ and a boiling point of 410.8 °C at 760 mmHg . The compound exhibits various physical properties relevant to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O |

| Molar Mass | 232.32 g/mol |

| Density | 1.106 g/cm³ |

| Boiling Point | 410.8 °C |

| Flash Point | 202.3 °C |

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines. A study highlighted that modifications to the compound can significantly alter its efficacy, as evidenced by changes in IC50 values (the concentration required to inhibit cell growth by 50%). For example, certain derivatives showed IC50 values as low as 0.0046 mM against specific cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, influencing pathways related to cell proliferation and apoptosis. The presence of functional groups such as -OH and -C=O has been shown to enhance its interaction with target cells, facilitating entry into the cellular environment and promoting inhibitory effects on cell growth .

Study on Antitumor Activity

In a recent study focusing on the antitumor activity of this compound derivatives, researchers observed that compounds with specific substitutions exhibited enhanced antiproliferative effects against human cancer cell lines such as MDA-MB-231 and HeLa. The study concluded that the structural modifications improved biological activity by optimizing interactions with cellular membranes .

Anti-Tuberculosis Activity

Another significant aspect of the compound's biological profile is its anti-tuberculosis activity. Research indicated that some derivatives possess minimum inhibitory concentrations (MICs) ranging from 9.6 to 32.1 μg/mL against Mycobacterium tuberculosis, suggesting potential for development into therapeutic agents for tuberculosis treatment .

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPOHNAFLAXBCQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239822 | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93865-37-3 | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.